molecular formula C14H16ClN3O B12909494 2(1H)-Pyrazinone, 5-chloro-3-(diethylamino)-1-phenyl- CAS No. 139706-32-4

2(1H)-Pyrazinone, 5-chloro-3-(diethylamino)-1-phenyl-

Cat. No.: B12909494
CAS No.: 139706-32-4
M. Wt: 277.75 g/mol
InChI Key: SUUUXPIJNMVZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(diethylamino)-1-phenylpyrazin-2(1H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by a pyrazinone core substituted with a chloro group, a diethylamino group, and a phenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(diethylamino)-1-phenylpyrazin-2(1H)-one typically involves the reaction of 5-chloro-3-(diethylamino)-1-phenylpyrazin-2(1H)-one with appropriate reagents under controlled conditions. One common method involves the cyclization of 3-(diethylamino)-1-phenylpyrazin-2(1H)-one with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 5-Chloro-3-(diethylamino)-1-phenylpyrazin-2(1H)-one can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield. The use of automated systems also minimizes the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-(diethylamino)-1-phenylpyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazinone products.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Pyrazinone

Properties

CAS No.

139706-32-4

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

5-chloro-3-(diethylamino)-1-phenylpyrazin-2-one

InChI

InChI=1S/C14H16ClN3O/c1-3-17(4-2)13-14(19)18(10-12(15)16-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI Key

SUUUXPIJNMVZJQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CN(C1=O)C2=CC=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.